3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide
Description
3-(Benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzenesulfonyl group and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl moiety. Its molecular formula is C₂₀H₂₁NO₄S, with a molecular weight of 395.5 g/mol. The compound features a sulfonamide linkage and a bicyclic indene-derived substituent, which may confer unique steric and electronic properties relevant to biological activity or material science applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-18(11-13-25(23,24)16-7-2-1-3-8-16)20-14-19(22)12-10-15-6-4-5-9-17(15)19/h1-9,22H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKLVMOJLMOFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological profile, mechanisms of action, and relevant case studies that highlight its efficacy.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO3S |
| Molecular Weight | 307.39 g/mol |
| CAS Number | Not specified in the sources |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interact with enzymes, potentially inhibiting their activity.
- Receptor Binding : The structure suggests possible interactions with neurotransmitter receptors, which could mediate effects on the central nervous system.
Antimicrobial Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide have shown promising antimicrobial effects. For instance:
- Study on Antimicrobial Efficacy : A related compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzenesulfonyl group can enhance activity against resistant strains .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of related compounds. For example:
- Case Study : A derivative exhibited cytotoxicity in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : It is expected to have moderate absorption due to its lipophilic nature.
- Metabolism : Likely metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Primarily eliminated through renal pathways.
Case Studies
- Antimicrobial Activity Assessment
- Anticancer Screening
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group distinguishes it from analogs with simpler aromatic (e.g., phenylsulfanyl in ) or heterocyclic (e.g., benzothiazole in ) substituents. This bicyclic moiety may enhance steric bulk and influence binding affinity in biological targets.
Physicochemical Properties :
- The logP of the target compound (~3.6, estimated) suggests moderate lipophilicity, comparable to benzenesulfonyl analogs (e.g., 3.61 in ). This property is critical for membrane permeability in drug design.
- The hydrogen bond acceptor count (4–7) varies significantly across analogs, impacting interactions with polar biological targets like enzymes or receptors.
Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide highlight the role of propanamide derivatives in neuropharmacology, though structural differences may limit extrapolation.
Synthetic Challenges: The 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group may complicate synthesis due to stereochemical considerations, as seen in related indene-containing compounds (e.g., tetrahydroquinolin derivatives in ).
Research Findings and Gaps
- Structural Data : X-ray crystallography or NMR data for the target compound are absent in the evidence. Reference to SHELX-based structural analysis could guide future characterization.
- Activity Profiling: No in vitro or in vivo data are available. Testing against targets like acetylcholinesterase (cf. ) or proteasomes (cf. ) is warranted.
- Synthetic Routes : Amide coupling strategies used for analogs (e.g., ) may apply, but the hydroxylated indene group requires specialized protocols (e.g., enantioselective synthesis).
Q & A
Basic: What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the propanamide backbone via condensation of benzenesulfonyl chloride with a suitable amine precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Step 2: Introduction of the 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety through nucleophilic substitution or reductive amination, requiring precise pH control (pH 7–8) and catalysts like NaBH4 .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using TLC (Rf ~0.3–0.5) and <sup>1</sup>H NMR (characteristic peaks: δ 7.5–8.0 ppm for benzenesulfonyl, δ 4.1–4.3 ppm for hydroxyindane) .
Key Parameters:
- Temperature control (±2°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, THF for Grignard additions) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- <sup>1</sup>H NMR: Confirm benzenesulfonyl protons (aromatic region, δ 7.5–8.0 ppm) and hydroxyindane methylene protons (δ 2.8–3.2 ppm) .
- <sup>13</sup>C NMR: Verify carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO2, δ ~55 ppm) groups .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C20H21NO4S, [M+H]<sup>+</sup> calc. 396.1218) .
- HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: What strategies are employed for selective derivatization of the sulfonamide and hydroxyindane groups?
Methodological Answer:
- Sulfonamide Reactivity: Use Mitsunobu conditions (DIAD, PPh3) to alkylate the sulfonamide nitrogen while protecting the hydroxyindane group with tert-butyldimethylsilyl (TBS) ether .
- Hydroxyindane Functionalization:
- Oxidize to ketone using Dess-Martin periodinane (DMP) for subsequent Schiff base formation .
- Protect with acetyl groups (Ac2O, pyridine) to direct reactivity to the sulfonamide .
Validation: Monitor intermediates via <sup>19</sup>F NMR (if fluorinated reagents) or IR spectroscopy (C=O stretch ~1650 cm<sup>−1</sup>) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., cell line: HEK-293 vs. HeLa; IC50 measurements at 24/48 hours) .
- Structural Analysis: Use X-ray crystallography or NOESY NMR to confirm stereochemistry (e.g., hydroxyindane configuration), which may influence activity .
- Meta-Analysis: Cross-reference solubility data (DMSO vs. saline) and assay buffers (pH 7.4 vs. 6.8) to identify confounding factors .
Advanced: Design a mechanistic study to evaluate the compound’s interaction with a putative protein target.
Experimental Design:
- Target Selection: Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase II) via molecular docking (AutoDock Vina, ΔG ≤ −8 kcal/mol) .
- Binding Assays:
- Surface Plasmon Resonance (SPR): Immobilize target protein on a CM5 chip; measure KD values at varying compound concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC): Determine stoichiometry (n) and enthalpy (ΔH) in PBS buffer (25°C) .
- Cellular Validation: Use CRISPR knockouts of the target gene to confirm specificity in viability assays .
Advanced: What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Models: Train on datasets of sulfonamide derivatives (e.g., ChEMBL) to predict logP (optimal range: 2–3) and BBB permeability .
- Molecular Dynamics (MD): Simulate solvation in explicit water (GROMACS) to assess membrane penetration (e.g., Gibbs free energy of partitioning) .
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate hepatic clearance (CYP3A4/2D6 liability) and hERG inhibition risk .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acid/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24 hours); monitor via HPLC for degradation products (e.g., benzoic acid from sulfonamide cleavage) .
- Oxidative Stress: Treat with 3% H2O2; track peroxide-sensitive groups (e.g., hydroxyindane) via LC-MS .
- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C for solid-state stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
